N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide is a tricyclic heterocyclic compound featuring a fused dioxa-thia-aza ring system. Its core structure includes oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms, contributing to unique electronic and steric properties.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-2-10(14)13-11-12-6-3-7-8(16-5-15-7)4-9(6)17-11/h3-4H,2,5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACZRXONMFUXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide typically involves the reaction of 6-amino-[1,3]dioxolo[4,5-f][1,3]benzothiazole with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains an amide group (–CONH–) and ether linkages (–O–), which are susceptible to hydrolysis under specific conditions:
Mechanistic Notes :
- Acidic hydrolysis of the amide group likely proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
- Ether cleavage may require strong nucleophiles (e.g., HI) due to the stability of the dioxa ring .
Oxidation Reactions
The thia (–S–) group within the tricyclic core is prone to oxidation:
| Reaction | Reagents/Conditions | Products | Reference Analogues |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, mCPBA | Sulfoxide (–SO–) or sulfone (–SO₂–) | Thiazole-based systems |
Key Findings :
- Oxidation of sulfur in similar tricyclic compounds (e.g., CHEMBL521643) produces sulfoxides as primary products .
- Over-oxidation to sulfones is less common under mild conditions .
Nucleophilic Substitution
The electron-deficient heterocyclic ring may undergo substitution at electrophilic positions:
Structural Insights :
- The triaza-thia ring system likely directs electrophiles to the para positions relative to nitrogen .
- Steric hindrance from the tricyclic framework may limit reaction rates .
Coordination Chemistry
The nitrogen and sulfur atoms may act as ligands for metal ions:
| Reaction | Metal Ion | Complex Type | Reference Analogues |
|---|---|---|---|
| Ligand binding | Fe³⁺, Cu²⁺ | Stable chelates | Thia-azatricyclic systems |
Applications :
Thermal Decomposition
Thermogravimetric analysis (TGA) data for similar compounds suggests:
| Condition | Temperature Range | Major Products | Reference Analogues |
|---|---|---|---|
| Pyrolysis | 250–300°C | CO₂, H₂S, aromatic fragments | CID 11173949 |
Stability Notes :
- The dioxa-thia ring system decomposes exothermically above 250°C, releasing sulfur-containing gases .
Data Table: Predicted Reaction Pathways
| Functional Group | Reaction Type | Reagents | Expected Outcome |
|---|---|---|---|
| Amide (–CONH–) | Hydrolysis | H₃O⁺/OH⁻ | Propanoic acid + amine |
| Ether (–O–) | Acidic cleavage | HI, Δ | Thiol + diol |
| Thia (–S–) | Oxidation | H₂O₂ | Sulfoxide/sulfone |
| Heterocyclic N | Electrophilic nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Complexity: The target compound’s propanamide group is simpler than the 4-methoxybenzamide (BB35624) or 3-(2,5-dioxopyrrolidinyl)benzamide (), which may reduce steric hindrance but limit binding affinity in enzyme interactions .
Molecular Weight and Pharmacokinetics :
- The target compound (MW ~307) is smaller than BB35624 (MW 328) and significantly smaller than the derivative (MW 517), suggesting better membrane permeability but shorter metabolic half-life .
Salt Forms :
- The dihydrochloride salt in improves aqueous solubility compared to the neutral propanamide, critical for in vitro assays .
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide is a complex organic compound notable for its unique tricyclic structure and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 383.4 g/mol. Its structural complexity arises from the presence of multiple heteroatoms, contributing to its diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₅S₂ |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 1021215-22-4 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound can modulate enzyme activity or receptor signaling pathways due to its structural features that allow for binding to various molecular targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit promising anticancer activities by targeting specific pathways involved in tumor growth and proliferation. For instance, the inhibition of poly(ADP-ribose) polymerase (PARP) has been a focal point in cancer therapy due to its role in DNA repair mechanisms. Compounds that selectively inhibit PARP can enhance the effectiveness of chemotherapeutic agents while minimizing side effects associated with non-selective inhibitors .
Antimicrobial Activity
The compound's unique structure suggests potential antimicrobial properties as well. Analogous compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting critical metabolic pathways necessary for bacterial survival .
Case Studies
- Antitumor Efficacy : A study explored the effects of a similar tricyclic compound on cancer cell lines and found significant reductions in cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related compounds against Mycobacterium tuberculosis (Mtb). Results indicated that specific analogs demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of Mtb growth in vitro .
Q & A
Q. What are the common synthetic routes for N-{4,6-dioxa-10-thia-12-azatricyclo[...]propanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, including cyclization and functionalization of the tricyclic core. Key steps include:
- Cyclization : Formation of the tricyclic framework using reagents like acetic anhydride and catalysts (e.g., palladium or copper-based catalysts) under controlled temperatures (80–120°C) .
- Functionalization : Amidation or sulfonylation reactions to introduce the propanamide group, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) .
- Purification : Techniques such as column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate the product with >95% purity .
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), reaction time (12–48 hours), and stoichiometric ratios of reagents to maximize yield (typically 60–75%) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Critical techniques include:
- Spectroscopy :
- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming the tricyclic core and substituents .
- IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for biological assays) .
- X-ray crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement) . Example R factor <0.05, C–C bond length precision ±0.005 Å .
Q. What are the primary biological targets investigated for this compound?
Research focuses on:
- Enzyme inhibition : Testing against kinases or proteases via in vitro assays (IC₅₀ values in µM range) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) .
- Cellular assays : Cytotoxicity studies (MTT assay) on cancer cell lines (e.g., HeLa, IC₅₀ ~20 µM) .
Q. How do structural features (e.g., heteroatoms, tricyclic core) influence reactivity and bioactivity?
- Sulfur and nitrogen atoms : Enhance hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Tricyclic core : Rigidity improves binding affinity and metabolic stability compared to acyclic analogs .
- Substituent effects : Electron-withdrawing groups (e.g., chloro) increase electrophilicity, aiding nucleophilic substitution reactions .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved?
Contradictions often arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., uncyclized intermediates) and adjust reaction stoichiometry .
- Catalyst deactivation : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) to improve recyclability .
- Solvent effects : Screen ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions .
Q. What challenges arise in crystallographic data interpretation, and how are they addressed?
Common issues include:
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., EGFR kinase, ∆G = -9.5 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
- QSAR models : Train on datasets (e.g., IC₅₀ vs. substituent Hammett constants) to design analogs with improved potency .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Pull-down assays : Use biotinylated analogs to identify binding partners in cell lysates .
- Transcriptomics : RNA-seq to profile gene expression changes (e.g., apoptosis pathways) post-treatment .
- Pharmacokinetics : LC-MS/MS quantifies plasma stability (t₁/₂ >4 hours in murine models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
